molecular formula C30H52O B1674475 24,25-Dihydrolanosterol CAS No. 79-62-9

24,25-Dihydrolanosterol

Número de catálogo B1674475
Número CAS: 79-62-9
Peso molecular: 428.7 g/mol
Clave InChI: MBZYKEVPFYHDOH-BQNIITSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

24,25-Dihydrolanosterol, also known as Lanostenol, is a sterol and the C24-25 hydrogenated product of lanosterol . It is a component of the seeds of red pepper (Capsicum annuum) .


Synthesis Analysis

24,25-Dihydrolanosterol is formed from lanosterol by reduction across the C-24-C-25 double bond . It is an intermediate in the synthesis of cholesterol from mevalonate and lanosterol . A simplified LC-MS method has been developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis, including 24,25-Dihydrolanosterol .


Molecular Structure Analysis

The molecular structure of 24,25-Dihydrolanosterol is represented by the formula C30H52O . It is the first molecule with a characteristic sterol ring in the post-squalene part of cholesterol synthesis .


Chemical Reactions Analysis

24,25-Dihydrolanosterol is involved in the synthesis of cholesterol. It is hydroxylated by 3β-hydroxysterol Δ24-reductase (DHCR24/Seladin-1) forming 24,25-dihydrolanosterol that enters the Kandutsch-Russell pathway to form cholesterol .

Aplicaciones Científicas De Investigación

Role in Cholesterol Synthesis

Dihydrolanosterol plays a crucial role in the cholesterol synthesis pathway . It is converted from lanosterol by the enzyme DHCR24 at the beginning of the Kandutsch–Russell pathway of cholesterol synthesis . This process is essential for the production of cholesterol, a vital component of cell membranes and a precursor for bile acids and steroid hormones .

Biological Sample Analysis

Dihydrolanosterol is one of the 10 sterols that can be quantitatively analyzed from biological samples using a liquid chromatographic/mass spectrometric method (LC-MS) . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .

Disease Detection

Accumulation of cholesterol intermediates, including Dihydrolanosterol, can indicate disorders in the late part of cholesterol synthesis . These disorders can lead to severe malformation in human patients . Therefore, the detection of Dihydrolanosterol can be used as a diagnostic tool for these conditions .

Cholesterolomics

The field of cholesterolomics, which studies the complex network of cholesterol synthesis and metabolism, utilizes the analysis of sterols like Dihydrolanosterol . The developed LC-MS method enables a simple, sensitive, and fast quantification of sterols, contributing to the advancement of this field .

Steroid Hormone Research

As Dihydrolanosterol is an intermediate in the cholesterol synthesis pathway, it indirectly contributes to the production of steroid hormones . Therefore, it can be a subject of interest in the research of steroid hormone synthesis and related diseases .

Cell Membrane Research

Given the role of Dihydrolanosterol in cholesterol synthesis, it is indirectly involved in the formation and maintenance of cell membranes . Research on Dihydrolanosterol can provide insights into the understanding of cell membrane structure and function .

Direcciones Futuras

The role of 24,25-Dihydrolanosterol in cholesterol synthesis and its control of HMG CoA reductase suggests potential areas of future research. Understanding its mechanism of action could shed light on the regulation of cholesterol synthesis .

Propiedades

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYKEVPFYHDOH-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000181
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

24,25-Dihydrolanosterol

CAS RN

79-62-9
Record name Dihydrolanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROLANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24,25-Dihydrolanosterol
Reactant of Route 2
24,25-Dihydrolanosterol
Reactant of Route 3
24,25-Dihydrolanosterol
Reactant of Route 4
24,25-Dihydrolanosterol
Reactant of Route 5
24,25-Dihydrolanosterol
Reactant of Route 6
24,25-Dihydrolanosterol

Q & A

A: Dihydrolanosterol serves as a key intermediate in the cholesterol biosynthesis pathway. It is derived from lanosterol through a reduction reaction and is subsequently converted to cholesterol via a series of enzymatic modifications. [, , ]

A: Yes, dihydrolanosterol is a substrate for lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the removal of the 14α-methyl group during cholesterol biosynthesis. [, , , , , , , , ]

A: Yes, studies have shown that the accumulation of dihydrolanosterol, often caused by inhibition of CYP51, can significantly disrupt cholesterol homeostasis. This disruption can lead to the upregulation of cholesterol synthesis genes and alter the composition of sterols within the cell. [, , , ]

A: Research indicates that high levels of dihydrolanosterol can promote cell proliferation. This effect was observed in CYP51 knockout HepG2 cells, where the accumulation of dihydrolanosterol coincided with enhanced cancer and cell cycle pathways, potentially through the modulation of the WNT/NFKB signaling pathway. []

A: Dihydrolanosterol has a molecular formula of C30H52O and a molecular weight of 428.75 g/mol. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of dihydrolanosterol. [, , , ]

A: Dihydrolanosterol acts as a substrate for CYP51, binding to its active site and undergoing a three-step oxidative demethylation reaction that is crucial for cholesterol biosynthesis. [, , , , , , , ]

ANone: The provided research papers do not contain specific details on computational chemistry studies, simulations, calculations, or QSAR models related to dihydrolanosterol.

A: Studies have shown that the presence of a double bond at the Δ7 or Δ8 position in the sterol structure is essential for 14α-demethylation by CYP51. Saturated sterols and those with a Δ6 double bond are not effectively metabolized. [, , ]

A: The C4-methyl groups in dihydrolanosterol are significant for its interaction with CYP51 and subsequent demethylation. Plant CYP51 enzymes cannot demethylate sterols with a C4-methyl group, highlighting the difference in substrate specificity between plant and animal/fungal CYP51. [, ]

A: Yes, studies indicate that the oxidation state at the C-32 position of dihydrolanosterol influences its interaction with CYP51. While 32-hydroxylated dihydrolanosterol serves as a substrate, modifications like 32-oxo-dihydrolanosterol can impact its metabolism. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on its stability under various conditions or formulation strategies.

ANone: The provided research papers primarily focus on scientific research and do not encompass SHE regulations.

ANone: The provided research papers primarily focus on dihydrolanosterol as an intermediate in the cholesterol biosynthesis pathway and do not extensively cover its pharmacokinetics or pharmacodynamics.

A: Yes, a mouse knockout model of the CYP51 enzyme has been developed, which exhibits significant accumulation of lanosterol and dihydrolanosterol. This model has been valuable in studying the effects of CYP51 deficiency and the role of these sterol intermediates in embryonic development. [, ]

A: Yes, studies have identified mutations in the CYP51 gene in fungal species like Candida albicans that confer resistance to azole antifungal drugs, which target CYP51. These mutations often alter the binding site of the enzyme, reducing the effectiveness of the inhibitors and potentially impacting dihydrolanosterol metabolism. [, ]

A: While dihydrolanosterol itself is a natural intermediate in cholesterol biosynthesis, its excessive accumulation due to enzymatic deficiencies or inhibition can have detrimental effects. The mouse CYP51 knockout model exhibited embryonic lethality, indicating the importance of tightly regulated dihydrolanosterol levels during development. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on drug delivery or targeting strategies.

A: Yes, elevated levels of dihydrolanosterol in serum have been linked to an increased risk of developing type 2 diabetes. This suggests that dihydrolanosterol could potentially serve as a biomarker for predicting the onset of this metabolic disorder. []

A: Dihydrolanosterol is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation and identification of different sterols based on their retention times and mass-to-charge ratios. [, , , , ]

A: One challenge in analyzing dihydrolanosterol, particularly in complex samples like wool wax, is the potential interference from other 4,4-dimethyl-substituted sterols, such as dihydroagnosterol esters. Careful method optimization and the use of appropriate standards are essential for accurate quantification. []

ANone: The provided research papers do not specifically address the environmental impact or degradation of dihydrolanosterol.

ANone: The provided research papers do not provide information on the dissolution or solubility characteristics of dihydrolanosterol.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on the validation procedures for the analytical methods employed.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on quality control and assurance measures.

ANone: The provided research papers do not contain information about the potential immunogenicity of dihydrolanosterol or strategies for immunogenicity modulation.

ANone: The provided research papers do not provide information on potential interactions between dihydrolanosterol and drug transporters.

ANone: As an endogenous intermediate in the cholesterol biosynthesis pathway, dihydrolanosterol is inherently biocompatible. Its biodegradation likely occurs through the natural metabolic processes involved in cholesterol synthesis and breakdown.

ANone: The provided research papers focus on dihydrolanosterol's role within the cholesterol biosynthesis pathway and do not delve into potential alternatives or substitutes.

ANone: The provided research papers primarily focus on scientific findings and do not cover recycling or waste management strategies.

ANone: The research highlights the importance of various tools and resources for studying dihydrolanosterol and related compounds. These include:

  • Genetically modified organisms: Knockout mouse models, such as the CYP51 knockout, are crucial for investigating the in vivo effects of dihydrolanosterol accumulation and the role of CYP51 in development. [, ]
  • Cell lines: Human cell lines, such as HepG2 cells, are valuable tools for studying the impact of dihydrolanosterol on cellular processes like proliferation and gene regulation. []
  • Analytical techniques: GC-MS and NMR spectroscopy are essential for identifying, characterizing, and quantifying dihydrolanosterol in various biological samples. [, , , ]

ANone: Research on dihydrolanosterol has significantly advanced our understanding of cholesterol biosynthesis. Key milestones include:

  • Identification of dihydrolanosterol as a key intermediate in the cholesterol biosynthesis pathway. [, , ]
  • Characterization of the interaction between dihydrolanosterol and CYP51, a crucial enzyme in cholesterol biosynthesis. [, , , , , , ]
  • Development of a CYP51 knockout mouse model to study the in vivo effects of dihydrolanosterol accumulation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.